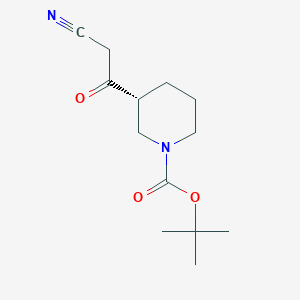
tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl group, a cyanoacetyl group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanoacetic acid. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The tert-butyl group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Products may include piperidine N-oxides.
Reduction: Products include primary amines.
Substitution: Products vary depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activity against certain targets .
Industry: The compound’s stability and reactivity make it suitable for use in the production of pharmaceuticals and agrochemicals. It can also be used in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyanoacetyl group can act as a nucleophile, participating in various biochemical pathways. The piperidine ring may interact with specific binding sites, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
- tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
- tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and functional group arrangement. This uniqueness can result in different reactivity patterns and biological activities, making it a valuable compound for targeted applications .
Propriétés
Formule moléculaire |
C13H20N2O3 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-4-5-10(9-15)11(16)6-7-14/h10H,4-6,8-9H2,1-3H3/t10-/m1/s1 |
Clé InChI |
JAZKIHRZCJYSKE-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)CC#N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(1-Hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11763024.png)



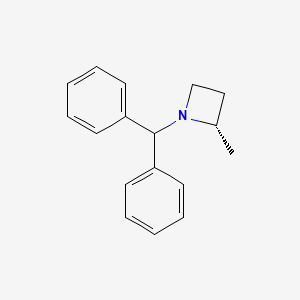
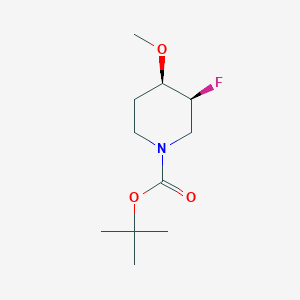

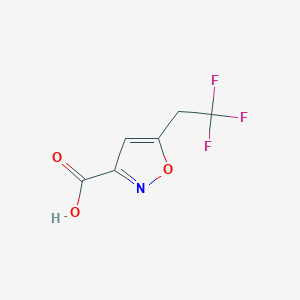
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763066.png)
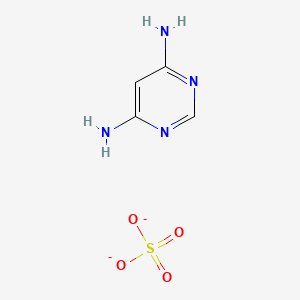
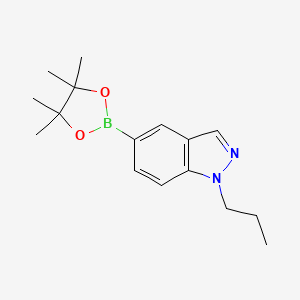
![(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11763091.png)
